
3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid, also known as sinapic acid, is a naturally occurring hydroxycinnamic acid. It is found in various plants and is known for its antioxidant properties. This compound is a derivative of cinnamic acid and is characterized by the presence of two methoxy groups and one hydroxyl group on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid can be achieved through several methods. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from plant sources, such as the shoots of alfalfa . The extraction process may include solvent extraction, purification, and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond.
Substitution: The hydroxyl and methoxy groups on the aromatic ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and its role in plant metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of natural antioxidants and preservatives
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid involves its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in oxidative stress response .
Comparison with Similar Compounds
Similar Compounds
Caffeic acid: Another hydroxycinnamic acid with similar antioxidant properties.
Ferulic acid: Contains a methoxy group and a hydroxyl group on the aromatic ring, similar to sinapic acid.
p-Coumaric acid: Lacks the methoxy groups but has a hydroxyl group on the aromatic ring.
Uniqueness
3-(2-Hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid is unique due to the presence of two methoxy groups and one hydroxyl group on the aromatic ring, which enhances its antioxidant properties compared to other similar compounds .
Properties
CAS No. |
114515-53-6 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-(2-hydroxy-4,5-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O5/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h3-6,12H,1-2H3,(H,13,14) |
InChI Key |
LYDZYAHLGQIXNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















